molecular formula C17H12ClNO2 B11988093 6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid

6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid

Cat. No.: B11988093
M. Wt: 297.7 g/mol
InChI Key: DTGFDMHLQGULMA-UHFFFAOYSA-N
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Description

6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid is a synthetic organic compound with the molecular formula C17H12ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in inhibiting fatty acid binding proteins, which has implications for metabolic research and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes, particularly fatty acid binding proteins.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid involves its interaction with specific molecular targets, such as fatty acid binding proteins. By binding to these proteins, the compound can modulate their activity, which in turn affects various metabolic pathways. This interaction is crucial for its potential therapeutic effects in conditions like insulin resistance and atherosclerosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid

InChI

InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-10/h2-9H,1H3,(H,20,21)

InChI Key

DTGFDMHLQGULMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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